(S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonate ester with the molecular formula C₆H₁₄O₃S and a molecular weight of 166.24 g/mol. This compound features a methanesulfonate group attached to a 2-methylbutyl chain, making it significant in various chemical applications. The compound is characterized by its unique stereochemistry, denoted by (S)-(+), indicating that it is the "S" enantiomer of 2-methylbutyl methanesulfonate, which can influence its reactivity and interactions in biological systems .
As mentioned earlier, (S)-(+)-2-Methylbutyl methanesulfonate functions as a protein methylating agent. This methylation can affect protein function in various ways, depending on the specific protein and the site of modification. For instance, methylation can alter protein-protein interactions, enzyme activity, or protein localization within the cell.
(S)-(+)-2-Methylbutyl methanesulfonate, also referred to as (S)-2-methylbutyl methanesulfonate: , is a chiral molecule used in various scientific research applications, particularly within the field of proteomics. Here's a breakdown of its key applications:
(S)-(+)-2-Methylbutyl methanesulfonate functions as a protein alkylating agent. Alkylation refers to the process of introducing an alkyl group (a hydrocarbon chain) onto a molecule. In proteomics research, (S)-(+)-2-Methylbutyl methanesulfonate specifically targets cysteine residues in proteins, modifying their thiol groups (-SH) into stable thioether groups (-S-CH3). This modification offers several advantages:
These reactions are vital for its application in organic synthesis and pharmaceutical chemistry .
The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate typically involves the following methods:
textCH3SO3H + CH3CH(CH3)CH2CH2OH → CH3SO3CH2CH(CH3)C2H + H2O
These methods highlight the compound's accessibility for research and industrial purposes .
(S)-(+)-2-Methylbutyl methanesulfonate finds applications in various fields:
Its versatility makes it an important compound in both academic and industrial settings .
Interaction studies involving (S)-(+)-2-Methylbutyl methanesulfonate focus on its reactivity with other chemical species. These studies help understand:
Such studies are crucial for predicting behavior in biological systems and improving synthetic methodologies .
Several compounds share structural features or functional groups with (S)-(+)-2-Methylbutyl methanesulfonate. Here are some similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Methylbutyl methanesulfonate | C₆H₁₄O₃S | Racemic mixture without stereochemistry |
Ethyl methanesulfonate | C₄H₁₀O₃S | Shorter carbon chain |
Propyl methanesulfonate | C₅H₁₂O₃S | Similar functional group but longer carbon chain |
The uniqueness of (S)-(+)-2-Methylbutyl methanesulfonate lies in its specific stereochemistry, which can significantly influence its reactivity and biological interactions compared to its non-chiral counterparts. This chiral property allows it to participate in asymmetric synthesis more effectively than other similar compounds that lack such specificity .
The concept of chiral auxiliaries emerged in the 1970s as a strategy to enforce stereoselectivity in synthetic pathways. Early pioneers like E.J. Corey and Barry Trost introduced auxiliaries such as 8-phenylmenthol and mandelic acid derivatives to bias reaction outcomes. These auxiliaries enabled diastereoselective transformations by creating steric and electronic environments that favored specific transition states. For instance, Corey’s use of (−)-8-phenylmenthol in Diels-Alder reactions demonstrated how auxiliaries could block one face of a reactant, directing cycloaddition to the opposite face.
The 1980s saw the rise of Evans’ oxazolidinones, which became a gold standard for aldol and alkylation reactions due to their predictable stereochemical outcomes. However, limitations in recyclability and conformational flexibility prompted the development of alternatives like the SuperQuat family. These 5,5-dimethyloxazolidin-2-ones introduced geminal dimethyl groups to stabilize conformations and enhance diastereofacial selectivity. Concurrently, sulfur-based auxiliaries, such as oxazolidinethiones, gained traction for their superior leaving-group ability and ease of removal. These advancements laid the groundwork for specialized reagents like (S)-(+)-2-methylbutyl methanesulfonate, which combine mesylate reactivity with chiral induction.
Sulfonate esters, particularly mesylates (methanesulfonates), have long been valued as leaving groups in substitution reactions due to their low basicity and high stability. The integration of chirality into sulfonate reagents began with the recognition that mesylates could serve dual roles: facilitating bond cleavage and controlling stereochemistry. For example, (S)-(+)-2-methylbutyl methanesulfonate leverages its (S)-configured alkyl chain to induce asymmetry during nucleophilic displacements.
The synthesis of sulfonate-based chiral ionic liquids (CILs) further expanded their utility. By coupling amino alcohols with sodium hydroxymethanesulfonate, researchers created CILs capable of acting as chiral solvating agents in NMR spectroscopy. These developments underscored the versatility of sulfonates beyond traditional leaving-group applications, positioning them as tools for enantiomer discrimination and asymmetric catalysis.
(S)-(+)-2-Methylbutyl methanesulfonate (CAS 104418-40-8) exemplifies the convergence of mesylate reactivity and chiral auxiliary design. Its molecular formula, C₆H₁₄O₃S, and molar mass of 166.24 g/mol, make it a compact yet effective reagent. The compound’s (S)-configuration at the 2-methylbutyl chain ensures predictable stereochemical outcomes in reactions such as Grignard additions and alkylations.
A key application lies in the synthesis of chiral amines and alcohols. For instance, nucleophilic substitution of the mesylate group with amines yields enantiomerically enriched secondary amines, critical intermediates in drug development. The reagent’s thermal stability (storage at 2–8°C under inert atmosphere) and compatibility with diverse reaction conditions further enhance its practicality.
Property | Value | Source |
---|---|---|
CAS Number | 104418-40-8 | |
Molecular Formula | C₆H₁₄O₃S | |
Molecular Weight | 166.24 g/mol | |
Boiling Point | Not reported | |
Storage Conditions | 2–8°C, inert atmosphere | |
SMILES | C(C@HC)OS(C)(=O)=O |
Mesylates (methanesulfonates) were first systematically studied in the mid-20th century, with their preparation from alcohols and methanesulfonyl chloride becoming a cornerstone of organic synthesis. The reaction, typically mediated by bases like triethylamine, produces mesylates with excellent leaving-group ability, enabling clean SN2 displacements.
In pharmaceuticals, mesylate salts gained prominence due to favorable solubility and stability profiles. Drugs like imatinib mesylate exemplify how mesylation improves bioavailability and crystallinity. The discovery of natural mesylates, such as magnesium methanesulfonate dodecahydrate in Antarctic ice cores, further highlighted their ecological relevance.
The chiral variant, (S)-(+)-2-methylbutyl methanesulfonate, emerged from efforts to merge mesylate reactivity with stereochemical control. Its development reflects broader trends in asymmetric synthesis, where auxiliaries and leaving groups are engineered to work in concert.
The bimolecular nucleophilic substitution reaction of (S)-(+)-2-methylbutyl methanesulfonate proceeds through a well-characterized SN2 mechanism that involves a concerted, single-step process [1] [2]. The mechanism is distinguished by the simultaneous formation of the carbon-nucleophile bond and breaking of the carbon-methanesulfonate bond, occurring through a pentacoordinate transition state [3] [4].
In the SN2 mechanism involving (S)-(+)-2-methylbutyl methanesulfonate, the nucleophile must approach the electrophilic carbon from the backside, positioned 180° opposite to the methanesulfonate leaving group [5] [6]. This backside attack is mandated by the molecular orbital interactions, specifically the overlap between the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital (sigma antibonding orbital) of the carbon-methanesulfonate bond [7] [2].
The reaction proceeds through a trigonal bipyramidal transition state where the central carbon atom is pentacoordinate, bearing five substituents: the incoming nucleophile, the departing methanesulfonate group, and three other carbon substituents [1] [8]. This transition state represents the highest energy point along the reaction coordinate, typically requiring activation energies of 15-25 kilocalories per mole for secondary alkyl substrates [3] [9].
The methanesulfonate group functions as an excellent leaving group due to the stability of the conjugate base formed upon departure [10] [11]. The sulfonate group's electron-withdrawing character and resonance stabilization contribute to its effectiveness as a nucleofuge, making it superior to simple halides in many substitution reactions [12] [13].
The rate law for this bimolecular process follows second-order kinetics, being first-order in both the substrate concentration and nucleophile concentration: Rate = k[(S)-(+)-2-methylbutyl methanesulfonate][nucleophile] [14] [15]. This kinetic behavior confirms the involvement of both species in the rate-determining step.
The SN2 reaction of (S)-(+)-2-methylbutyl methanesulfonate exhibits complete stereochemical inversion at the reaction center, converting the S-configuration to the R-configuration in the product [7] [16]. This inversion of configuration is a fundamental characteristic of the SN2 mechanism and results from the mandatory backside attack geometry.
The stereochemical inversion can be understood through examination of the transition state geometry. As the nucleophile approaches from the backside, the three non-participating substituents on the central carbon adopt a planar arrangement, while the nucleophile and leaving group occupy axial positions in the trigonal bipyramidal transition state [6] [3]. This geometric requirement ensures that the final product has inverted stereochemistry relative to the starting material.
When (S)-(+)-2-methylbutyl methanesulfonate undergoes nucleophilic substitution, the positive optical rotation (+2.7°) observed for the starting material [17] becomes negative in the product, reflecting the complete stereochemical inversion. This optical rotation change provides experimental confirmation of the stereochemical course of the reaction.
The inversion of configuration is stereospecific, meaning that the stereochemistry of the product is completely determined by the stereochemistry of the starting material [7] [16]. This predictable stereochemical outcome makes the SN2 reaction a valuable synthetic tool for preparing enantiomerically pure compounds with defined absolute configurations.
Computational studies using molecular electron density theory have provided detailed insights into the electronic nature of the transition state during stereochemical inversion [18]. These studies reveal that the transition state exhibits significant ionic character, with substantial charge separation between the nucleophile and the departing methanesulfonate group.
The choice of solvent profoundly influences the rate and mechanism of nucleophilic substitution reactions involving (S)-(+)-2-methylbutyl methanesulfonate [19] [20] [21]. Polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide dramatically enhance SN2 reaction rates by selectively solvating the cationic species while leaving the nucleophile unsolvated and highly reactive [20] [22].
Polar aprotic solvents facilitate SN2 reactions through several mechanisms. First, they effectively solvate the positively charged leaving group and any partial positive charge developed in the transition state, thereby stabilizing the transition state and lowering the activation energy [20] [23]. Second, these solvents do not form hydrogen bonds with anionic nucleophiles, preserving their nucleophilicity and reactivity [19] [24].
The enhanced reaction rates in polar aprotic solvents result from the reduction in activation energy barriers. Studies using reaction density functional theory have shown that acetonitrile reduces free energy barriers by approximately 6 kilocalories per mole through polarization effects while contributing an additional 18 kilocalories per mole through solvation effects [23]. The net result is a significant enhancement in reaction rate compared to gas-phase or protic solvent conditions.
In contrast, polar protic solvents such as water and alcohols severely retard SN2 reactions through extensive hydrogen bonding with anionic nucleophiles [19] [21]. This solvation effectively "cages" the nucleophile, reducing its effective size and nucleophilicity while simultaneously increasing steric hindrance during the backside attack [22] [24].
The dielectric constant of the solvent also plays a crucial role in determining reaction rates. High dielectric constant solvents enhance ion mobility and facilitate better interaction between the nucleophile and electrophile, leading to increased reaction rates and higher product yields [20]. This effect is particularly pronounced in reactions involving charged nucleophiles and ionic transition states.
Temperature effects in different solvents reveal additional mechanistic insights. While higher temperatures generally favor elimination reactions over substitution, the choice of solvent can modulate this competition. Polar aprotic solvents maintain the preference for SN2 substitution even at elevated temperatures, whereas protic solvents may promote competing elimination pathways [19].
Comprehensive kinetic studies of (S)-(+)-2-methylbutyl methanesulfonate reactions have established the fundamental rate laws and activation parameters governing SN2 processes [14] [15]. The bimolecular nature of the reaction is confirmed through systematic variation of reactant concentrations, demonstrating linear dependence of reaction rate on both substrate and nucleophile concentrations.
The rate equation for SN2 reactions follows the general form: Rate = k[(S)-(+)-2-methylbutyl methanesulfonate][nucleophile], where k represents the bimolecular rate constant [14] [25]. Experimental determination of rate constants involves monitoring the disappearance of starting material or appearance of products using techniques such as nuclear magnetic resonance spectroscopy, gas chromatography, or spectrophotometric methods.
Activation energy measurements for secondary alkyl methanesulfonates typically range from 20-25 kilocalories per mole, significantly higher than primary substrates (15-20 kilocalories per mole) due to increased steric hindrance in the transition state [3] [26]. These activation energies reflect the energy required to achieve the pentacoordinate transition state geometry and overcome steric repulsions between the nucleophile and substrate substituents.
The pre-exponential factor in the Arrhenius equation provides information about the frequency of successful collisions and the entropy of activation. For SN2 reactions, the pre-exponential factor is typically in the range of 10^11 to 10^13 per molar per second, reflecting the ordered nature of the transition state and the requirement for precise geometric alignment [27].
Temperature dependence studies reveal that SN2 reactions generally exhibit normal Arrhenius behavior over moderate temperature ranges. However, at elevated temperatures, competing elimination reactions may become significant, leading to apparent deviations from simple second-order kinetics [19] [26].
Pressure effects on SN2 reactions have been investigated to understand the volume of activation. The negative volume of activation (typically -10 to -20 cubic centimeters per mole) observed for most SN2 reactions reflects the compression occurring during transition state formation as the nucleophile approaches the substrate [28].
Kinetic isotope effects provide additional mechanistic insights into bond-breaking and bond-forming processes. Primary kinetic isotope effects at the reaction center carbon typically range from 1.05 to 1.15, indicating significant bond reorganization in the rate-determining step [15]. Secondary isotope effects at adjacent positions can reveal conformational changes occurring during the reaction.